Methacryl trisepoxy cyclosiloxane

Description

Properties

IUPAC Name |

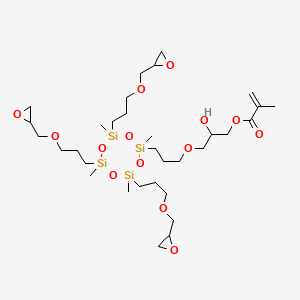

[2-hydroxy-3-[3-[2,4,6,8-tetramethyl-4,6,8-tris[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]propoxy]propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O14Si4/c1-27(2)32(34)42-20-28(33)19-35-11-7-15-47(3)43-48(4,16-8-12-36-21-29-24-39-29)45-50(6,18-10-14-38-23-31-26-41-31)46-49(5,44-47)17-9-13-37-22-30-25-40-30/h28-31,33H,1,7-26H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIPNFHXQNLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O14Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921214-21-3 | |

| Record name | Cyclosiloxanes, 3-[2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, 3-[3-hydroxy-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, Me 3-(2-oxiranylmethoxy)propyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Methacryl Trisepoxy Cyclosiloxane and Its Derivatives

Direct Synthesis Pathways for Methacryl Trisepoxy Cyclosiloxane Monomer

The direct synthesis of a discrete monomer such as this compound, which features a cyclosiloxane core bearing one methacrylate (B99206) group and three epoxy groups, is a complex undertaking that requires precise control over reaction stoichiometry and selectivity. Such a molecule is typically built using a foundational cyclosiloxane structure which is then functionalized in a series of controlled steps.

Multi-step Organic Synthesis Approaches to Functionalize Cyclosiloxanes

The functionalization of cyclosiloxanes is a cornerstone of silicone chemistry, enabling the creation of a vast array of materials with tailored properties. nih.gov The synthesis typically begins with a pre-formed cyclosiloxane ring that contains reactive sites. Common starting materials include hydrosilane-functional cyclosiloxanes like 1,3,5,7-tetramethylcyclotetrasiloxane (D₄ᴴ), which contains reactive Si-H bonds.

One of the most powerful and widely used methods for attaching organic functional groups to a siloxane backbone is hydrosilylation. researchgate.net This reaction involves the addition of a silicon hydride (Si-H) across an unsaturated bond, such as a carbon-carbon double bond (C=C), typically in the presence of a transition metal catalyst, most commonly a platinum complex like Karstedt's catalyst. researchgate.netnih.gov The versatility of hydrosilylation allows for the introduction of various functionalities, provided a suitable precursor with a terminal alkene group is available. nih.gov

Another significant route for creating functional siloxanes is through the ring-opening polymerization (ROP) of strained cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃). digitellinc.comgelest.com This method can be catalyzed by either anionic or cationic initiators and is a primary industrial route to linear polysiloxanes. gelest.comacs.org By using functionalized initiators or terminating agents, specific end-groups can be installed. For creating functionalized cyclic structures, controlled partial ring-opening or co-polymerization with functionalized cyclic monomers can be employed. researchgate.net

Incorporation of Methacrylate Functionality

To introduce a methacrylate group onto a cyclosiloxane core, a common strategy is the hydrosilylation of a molecule containing both a methacrylate moiety and a terminal alkene. A prime example of such a precursor is allyl methacrylate. The reaction involves the addition of an Si-H bond from a cyclosiloxane, like D₄ᴴ, across the allyl group's C=C double bond. This reaction must be carefully controlled to ensure that the methacrylate's own double bond does not participate in side reactions.

Alternatively, pre-functionalized silane (B1218182) coupling agents can be used. dakenchem.com For instance, 3-methacryloxypropyltrimethoxysilane (MPTS) is a commercially available compound that contains a methacrylate group. dakenchem.com While MPTS is primarily used in sol-gel processes where its methoxy (B1213986) groups hydrolyze and condense, it can also be used to build more complex siloxane structures through co-condensation reactions with other silane precursors. The reactivity of methacrylate-functional siloxanes is comparable to their organic counterparts, readily undergoing radical-induced polymerization. gelest.com

The table below summarizes typical reaction parameters for introducing methacrylate functionality.

| Method | Precursor | Catalyst | Typical Conditions | Key Feature |

| Hydrosilylation | Allyl Methacrylate | Platinum-based (e.g., Karstedt's) | 70-100 °C, inert atmosphere | Direct C-Si bond formation; high atom economy. nih.gov |

| Co-condensation | 3-Methacryloxypropyltrimethoxysilane (MPTS) | Acid or Base | Room temperature to mild heat | Forms Si-O-Si bonds; suitable for sol-gel methods. mdpi.com |

Introduction of Multiple Epoxy Moieties

The introduction of epoxy functionalities onto a cyclosiloxane ring is critical for applications requiring subsequent curing or grafting reactions. Similar to methacrylate incorporation, hydrosilylation is a key method. A common precursor for this is allyl glycidyl (B131873) ether (AGE), where the Si-H bond adds across the allyl double bond, leaving the epoxy ring intact and available for further reactions. researchgate.net By controlling the stoichiometry, a specific number of epoxy groups can be attached to a multi-hydrosilane cyclosiloxane. For a "trisepoxy" monomer, three equivalents of AGE would be reacted with a cyclosiloxane containing at least four Si-H groups.

Another approach involves starting with a vinyl-functionalized cyclosiloxane, such as 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D₄ⱽ), and then performing an epoxidation reaction on the vinyl groups using an oxidizing agent like a peroxy acid (e.g., m-CPBA).

Synthesizing the target "this compound" would therefore be a multi-step process:

Start with a cyclosiloxane containing at least four reactive Si-H groups (e.g., D₄ᴴ).

Perform a controlled hydrosilylation reaction with approximately one equivalent of allyl methacrylate to introduce the methacrylate functionality.

In a subsequent step, react the remaining Si-H groups with approximately three equivalents of allyl glycidyl ether to introduce the three epoxy moieties.

Careful purification would be required at each stage to isolate the desired product with the precise 1:3 ratio of methacrylate to epoxy groups.

Sol-Gel Processing for Hybrid Organic-Inorganic Network Formation

Once synthesized, monomers like this compound can be used as precursors in sol-gel processing to create highly cross-linked, hybrid organic-inorganic materials. The sol-gel process is a versatile method for producing oxide networks from molecular precursors at low temperatures. mdpi.comsol-gel.net The presence of both polymerizable organic groups (methacrylate) and reactive inorganic functionalities (alkoxysilanes, if present, or residual silanols) allows for the formation of a dense, interpenetrating network with properties derived from both its organic and inorganic components. sol-gel.net

Hydrolytic and Condensation Reactions of Siloxane Precursors

The sol-gel process is fundamentally based on two classes of reactions: hydrolysis and condensation. unm.eduuni-saarland.de When organoalkoxysilane precursors, such as MPTS, are used, the process begins with the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. uni-saarland.deulprospector.com

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Following hydrolysis, the silanol groups undergo condensation reactions with other silanols (water condensation) or with remaining alkoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si). unm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH

These condensation reactions build the inorganic silica-based network. Concurrently, the organic functionalities, such as the methacrylate and epoxy groups on the cyclosiloxane monomer, can be polymerized through separate mechanisms (e.g., radical polymerization for methacrylates, ring-opening for epoxies), leading to the formation of a covalently bonded, hybrid material. sol-gel.net

Influence of Catalysis (Acidic vs. Basic) on Sol-Gel Products

The kinetics of the hydrolysis and condensation reactions, and thus the final structure of the sol-gel derived material, are profoundly influenced by the pH of the reaction medium, which is controlled by using either an acidic or a basic catalyst. unm.eduresearchgate.net

Under acidic conditions , the hydrolysis reaction is typically fast, while the condensation reaction is slower and tends to favor the formation of linear or loosely branched polymer chains. acs.org This is because the protonation of an alkoxide group makes it a better leaving group, accelerating hydrolysis. Condensation proceeds by linking these linear chains, which can lead to materials with smaller pores and higher density after drying.

Under basic conditions , the opposite trend is observed. The condensation reaction is generally faster than hydrolysis. acs.org The mechanism involves the nucleophilic attack of a deprotonated silanol (silanolate anion) on another silicon atom. unm.edu This process favors the formation of highly branched, dense clusters that eventually link together to form the gel. This often results in materials with a more open, porous structure, sometimes described as a collection of aggregated particles.

The choice of catalyst is therefore a critical parameter for tailoring the final properties of the hybrid material. researchgate.net

The table below summarizes the general effects of the catalyst on the sol-gel process.

| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Structure | Typical Catalyst |

| Acidic | Fast | Slow | Linear or weakly branched polymers acs.org | HCl, Acetic Acid unm.edu |

| Basic | Slow | Fast | Highly branched, particulate clusters unm.edu | NH₃, KOH unm.edu |

Control of Siloxane Network Structure (e.g., Ladder-like, Random)

The architecture of the polysiloxane backbone plays a crucial role in determining the final properties of the material. Two primary structures are often targeted: ladder-like and random networks.

Ladder-like polysilsesquioxanes (PSQs) consist of two parallel siloxane main chains that are intramolecularly cross-linked. This rigid, constrained conformation imparts high thermal stability and distinct properties compared to conventional single-chain polymers. digitellinc.commdpi.com The synthesis of ladder-like PSQs is typically achieved through the hydrolytic polycondensation (sol-gel reaction) of organotrialkoxysilanes. digitellinc.com However, achieving precise structural control remains a challenge. digitellinc.com A "template polymerization method" has emerged as a promising approach. This technique involves introducing polymerizable groups onto the side chains of a pre-existing polymer and then polymerizing these groups intramolecularly to form a second, parallel chain. digitellinc.com This method has been successfully used to create ladder-like polymers with two polymethylsiloxane chains linked by ethylene (B1197577) groups, exhibiting enhanced thermal stability. digitellinc.com

Random network structures , on the other hand, are formed through less controlled polymerization processes, such as the cationic equilibrium ring-opening polymerization of cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D4) and 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (D4H). scientific.netresearchgate.net This approach leads to a more disordered arrangement of siloxane units, which can be advantageous for creating flexible materials. The final molar mass distribution of polymers synthesized via this method typically ranges between 1.5 and 1.8. researchgate.net

| Feature | Ladder-like Structure | Random Structure |

| Arrangement | Two parallel, intramolecularly cross-linked main chains | Disordered arrangement of siloxane units |

| Synthesis Method | Hydrolytic polycondensation (sol-gel), Template polymerization digitellinc.com | Cationic equilibrium ring-opening polymerization scientific.netresearchgate.net |

| Key Property | High thermal stability, rigidity digitellinc.commdpi.com | Flexibility |

| Structural Control | Challenging digitellinc.com | Less controlled |

Functionalization Strategies for Siloxane Hydride Copolymers

Siloxane hydride copolymers, which contain Si-H functional groups, are versatile precursors for introducing a wide range of functionalities onto a polysiloxane backbone. gelest.com

Hydrosilylation Reactions with Allyl Methacrylate and Related Compounds

A key functionalization strategy is the hydrosilylation reaction, which involves the addition of a Si-H bond across an unsaturated bond, such as the carbon-carbon double bond in allyl methacrylate. scientific.netresearchgate.net This reaction is a cornerstone for creating comb-like polydimethylsiloxane (B3030410) grafted with methacrylate groups (PDMS-g-MA). scientific.netresearchgate.net The process is typically monitored using techniques like attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy, where the disappearance of the Si-H peak around 2157 cm⁻¹ indicates the completion of the reaction. scientific.net The reaction to functionalize a silicone hydride copolymer with allyl methacrylate has been shown to reach completion after 48 hours. scientific.net

The hydrosilylation of various functional olefins provides a pathway to generate silicone block copolymers with tailored properties. gelest.com For instance, the reaction of hydride-functional siloxanes with vinyl-functional siloxanes is fundamental to the "addition cure" chemistry used in creating elastomers. gelest.com

Platinum-Catalyzed Reaction Mechanisms in Functionalization

Platinum complexes are highly effective catalysts for hydrosilylation reactions. gelest.comresearchgate.net The most widely accepted mechanism for this process is the Chalk-Harrod mechanism. scientific.netmdpi.com This mechanism involves several key steps:

Oxidative addition of the hydrosilane to the platinum catalyst. mdpi.com

Coordination of the olefin (e.g., allyl methacrylate) to the platinum center. mdpi.com

Migratory insertion of the coordinated olefin into the Pt-H bond. mdpi.com

Reductive elimination of the final product, regenerating the catalyst. mdpi.com

While generally efficient, the reaction can exhibit an induction period, a slow initial phase, followed by a rapid reaction, and finally a slowing down as reactants are consumed. bohrium.com The formation of colloidal platinum has been proposed as an essential step in some cases, although it can also be an end product. bohrium.com The choice of platinum catalyst, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex), is crucial for the reaction's success. researchgate.netresearchgate.net Inhibitors are often used to control the reaction, preventing premature curing at room temperature while allowing for rapid crosslinking at elevated temperatures. researchgate.net

| Parameter | Description |

| Catalyst | Platinum complexes, e.g., Karstedt's catalyst researchgate.netresearchgate.net |

| Mechanism | Primarily Chalk-Harrod mechanism scientific.netmdpi.com |

| Reaction Monitoring | ATR-FTIR spectroscopy (disappearance of Si-H peak) scientific.net |

| Reaction Control | Use of inhibitors to manage cure time and temperature researchgate.net |

Design and Synthesis of Advanced Cyclosiloxane-Based Intermediates

The versatility of the cyclosiloxane framework allows for the design and synthesis of a wide array of advanced intermediates tailored for specific curing mechanisms and applications.

Development of Cyclic Carbonate-Siloxane Monomers

A significant area of development is the synthesis of cyclosiloxane-based monomers containing cyclic carbonate groups. These monomers are valuable precursors for producing non-isocyanate polyurethanes (NIPUs). researchgate.netgoogle.com One synthetic route involves the reaction of a dichlorosilane (B8785471) derivative containing cyclic carbonate groups with zinc oxide, followed by hydrolysis and polycondensation. google.com Another approach is the fixation of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, a reaction that can be catalyzed by various metal complexes and oxides. researchgate.net The resulting cyclic carbonate-functional silanes can then be used in subsequent polymerization reactions. researchgate.net

Synthesis of Multifunctional Prepolymers for Specific Curing Mechanisms

The synthesis of multifunctional prepolymers allows for the creation of materials with highly specific properties. For example, colorless and soluble hybrid polymers with residual silane groups have been prepared through the one-step hydrosilylation of tetrasilane-functional cyclosiloxanes with divinyl-terminated dimethylsiloxane monomers. rsc.org These residual Si-H groups enable subsequent crosslinking through condensation reactions, leading to flexible, thermally stable, and optically transparent films. rsc.org

Furthermore, cyclosiloxanes with multiple functional groups, such as intramolecular donor atoms and vinyl groups, have been synthesized as precursors for ring-opening polymerization. elsevierpure.com This approach allows for the creation of complex polymer architectures. The synthesis of boronic ester-containing polycyclosiloxanes through a one-pot, two-step hydrosilylation reaction is another example of creating functional hybrid polymers with unique chemical properties. researchgate.net

| Intermediate | Functional Groups | Potential Application |

| Cyclic Carbonate-Siloxane Monomers | Cyclic carbonate, Siloxane | Non-isocyanate polyurethanes (NIPUs) researchgate.netgoogle.com |

| Hybrid Polymers with Residual Silanes | Silane (Si-H), Siloxane | Flexible, thermally stable, optically transparent films rsc.org |

| Multifunctional Cyclosiloxanes | Intramolecular donors, Vinyl groups | Precursors for ring-opening polymerization elsevierpure.com |

| Boronic Ester-Containing Polycyclosiloxanes | Boronic ester, Siloxane | Functional hybrid polymers researchgate.net |

Polymerization and Curing Mechanisms in Methacryl Trisepoxy Cyclosiloxane Systems

Free Radical Polymerization of Methacrylate (B99206) Moieties

The methacrylate portions of the molecule are readily polymerized through a free-radical chain-growth mechanism. This process is typically initiated by the generation of free radicals, either through the absorption of light (photopolymerization) or the application of heat (thermal polymerization).

Initiation Mechanisms and Kinetic Studies

The free-radical polymerization of the methacrylate groups proceeds through the classical steps of initiation, propagation, and termination.

Initiation: The process begins when an initiator molecule decomposes to form primary free radicals (R•). This radical then attacks the carbon-carbon double bond of a methacrylate group, forming a new, larger radical.

Propagation: The newly formed monomer radical adds to another methacrylate monomer, regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical transfers a hydrogen atom to another, creating one saturated and one unsaturated chain end (disproportionation).

Kinetic studies of the homopolymerization of similar methacrylate-functionalized macromonomers, such as polydimethylsiloxane (B3030410) with a methacrylate end group (PDMS-MA), reveal that diffusive effects play a crucial role. mdpi.com Unlike the polymerization of small monomers like methyl methacrylate, the polymerization of these larger macromonomers may not exhibit a significant autoacceleration (Trommsdorff or gel) effect. mdpi.com This is because the high viscosity of the initial monomer system imposes diffusion limitations on the termination and even the propagation steps from the very beginning of the reaction. mdpi.com The reaction kinetics can be modeled using a system of ordinary differential equations that account for the initiation, propagation, chain transfer, and termination stages. mdpi.com

Influence of Photoinitiators and Thermal Initiators

The generation of initial free radicals is controlled by the choice of initiator.

Photoinitiators: These compounds generate radicals upon exposure to light, typically in the ultraviolet (UV) range. polymerinnovationblog.com They are classified into two main types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon absorbing light to form free radicals. polymerinnovationblog.com Examples include benzoin (B196080) derivatives and hydroxyacetophenones (HAPs). polymerinnovationblog.com

Type II Photoinitiators: These require a co-initiator or synergist (often an amine or an alcohol) to generate radicals. polymerinnovationblog.com Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, creating the initiating radicals. polymerinnovationblog.com Benzophenone is a classic example of a Type II photoinitiator. polymerinnovationblog.com

Thermal Initiators: These compounds decompose at a specific temperature to produce free radicals. tcichemicals.com Common examples include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides like benzoyl peroxide (BPO). tcichemicals.com In some systems, the heat generated during the exothermic photopolymerization process can be sufficient to decompose a thermal initiator present in the formulation. mdpi.comresearchgate.net This creates a hybrid curing system where the photopolymerization kick-starts the thermal polymerization, leading to enhanced reaction rates and higher final monomer conversion. mdpi.comresearchgate.netsemanticscholar.org

Table 1: Common Initiator Types for Free-Radical Polymerization

| Initiator Type | Class | Example(s) | Activation Method |

|---|---|---|---|

| Photoinitiator | Type I (Cleavage) | Hydroxyacetophenones, TPO | UV Light |

| Photoinitiator | Type II (H-Abstraction) | Benzophenone (with amine co-initiator) | UV Light |

| Thermal Initiator | Azo Compound | AIBN | Heat |

| Thermal Initiator | Organic Peroxide | Benzoyl Peroxide (BPO) | Heat |

This table provides examples of common initiators used in free-radical polymerization.

Effects of Oxygen Inhibition on Polymerization Rates

A significant challenge in free-radical polymerization, particularly in thin films or coatings exposed to air, is oxygen inhibition. radtech.orgbomar-chem.com Molecular oxygen is a diradical that readily reacts with the initiating and propagating carbon-centered radicals to form stable peroxy radicals. bomar-chem.com These peroxy radicals are much less reactive towards monomer double bonds and thus terminate the polymerization chain, preventing the formation of high molecular weight polymers. radtech.org

This inhibition leads to several undesirable effects:

An inhibition period at the start of the reaction, during which dissolved oxygen is consumed before polymerization can proceed effectively. radtech.org

Tacky or under-cured surfaces , as oxygen can continuously diffuse from the atmosphere into the resin-air interface. bomar-chem.comnih.gov

Compared to acrylates, methacrylates are generally less sensitive to oxygen inhibition. researchgate.net Several strategies have been developed to mitigate the effects of oxygen inhibition, including increasing the initiator concentration, using higher light intensity, or curing in an inert atmosphere like nitrogen. bomar-chem.com

Table 2: Strategies to Mitigate Oxygen Inhibition

| Method | Description |

|---|---|

| Inert Atmosphere | Curing under a nitrogen or argon blanket to displace oxygen. bomar-chem.com |

| Increased Initiator Concentration | Generates an excess of free radicals to consume dissolved oxygen. bomar-chem.com |

| Higher Light Intensity | Increases the rate of radical generation to outcompete the inhibition reaction. bomar-chem.com |

| Barrier Films | Covering the surface with a transparent film to block oxygen diffusion. bomar-chem.com |

| Chemical Additives | Incorporating oxygen scavengers like thiols or amines into the formulation. |

This table summarizes common methods used to overcome oxygen inhibition during free-radical polymerization.

Ring-Opening Polymerization of Epoxy Groups

The epoxy groups on the cyclosiloxane ring, along with the siloxane ring itself, can be polymerized via ring-opening polymerization (ROP). This process can be initiated by either cationic or anionic species. gelest.com

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclosiloxanes and epoxides is typically initiated by strong protic acids or compounds that can generate cations, such as photoacid generators. gelest.comnih.gov

The mechanism involves several key steps:

Initiation: A proton (H+) from an acid attacks the oxygen atom of an epoxy or siloxane group, forming a protonated, highly reactive intermediate (an oxonium ion). acs.orgmdpi.com

Propagation: A neutral monomer molecule attacks the activated oxonium ion in a nucleophilic substitution reaction. This opens the ring and transfers the positive charge to the newly added unit, propagating the chain. acs.org

Chain Transfer and Backbiting: CROP of cyclosiloxanes is often complicated by side reactions. acs.org The active chain end can attack a siloxane bond on its own chain ("backbiting") or another polymer chain (chain transfer), leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution. gelest.commdpi.com

Common initiators for CROP include strong acids like trifluoromethanesulfonic acid (CF3SO3H) and photoacid generators like diaryliodonium salts, which release a strong acid upon UV irradiation. gelest.comnih.gov The use of photoinitiators allows for spatiotemporal control over the polymerization process. nih.gov

Table 3: Typical Initiators for Cationic Ring-Opening Polymerization

| Initiator Type | Example(s) | Initiation Species |

|---|---|---|

| Protic Acids | Trifluoromethanesulfonic acid (CF3SO3H), Sulfuric acid (H2SO4) | Protons (H+) |

| Photoacid Generators | Diphenyliodonium hexafluorophosphate (B91526) (DPI) | Protons (H+) generated on irradiation |

| Lewis Acids | Boron trifluoride (BF3), Ferric chloride (FeCl3) | Cations generated with a co-initiator |

This table lists common initiators for the cationic ring-opening polymerization of epoxides and cyclosiloxanes.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by strong nucleophiles, such as alkali metal hydroxides, organolithium compounds, or silanolates. mdpi.com The polymerization of cyclosiloxanes via AROP can, under specific conditions, proceed as a "living" polymerization, where termination and chain transfer reactions are largely absent. mdpi.com This allows for the synthesis of polymers with well-defined molecular weights and narrow dispersity. researchgate.net

The general mechanism is as follows:

Initiation: A nucleophile (e.g., OH-) attacks a silicon atom in the cyclosiloxane ring or a carbon atom in the epoxy ring, cleaving the Si-O or C-O bond and generating a silanolate or alkoxide anion. mdpi.com

Propagation: The anionic active center at the chain end attacks another monomer molecule, opening its ring and incorporating it into the polymer chain. gelest.com

The reactivity in AROP is highly dependent on the ring size of the cyclosiloxane monomer. Strained rings like hexamethylcyclotrisiloxane (B157284) (D3) are much more reactive than less strained rings like octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net The polymerization is often an equilibrium process between the growing polymer chains and the formation of cyclic oligomers, especially when polymerizing less strained rings. gelest.commdpi.com

Table 4: Typical Initiators for Anionic Ring-Opening Polymerization

| Initiator Type | Example(s) |

|---|---|

| Alkali Metal Hydroxides | Potassium hydroxide (B78521) (KOH), Tetramethylammonium hydroxide |

| Organometallic Reagents | Butyllithium (BuLi) |

| Silanolates/Alkoxides | Potassium silanolate, Lithium silanolate |

| Superbases | Phosphazene bases |

This table lists common initiators for the anionic ring-opening polymerization of epoxides and cyclosiloxanes. mdpi.comresearchgate.netrsc.orguni-rostock.de

Amine-Epoxy Curing Reactions

The epoxy groups of the cyclosiloxane ring are susceptible to curing via ring-opening polymerization, a process commonly initiated by amine-based curing agents. The reaction mechanism involves the nucleophilic attack of the primary or secondary amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary or tertiary amine, respectively. This newly formed hydroxyl group can further catalyze the epoxy-amine reaction.

The curing kinetics and the final network structure are significantly influenced by the type of amine used (e.g., primary vs. secondary, aromatic vs. aliphatic) and the reaction conditions. For instance, studies on tetra-functional cyclosiloxane epoxy resins cured with various aromatic diamines have shown that the reaction typically follows an autocatalytic model. researchgate.net However, the reaction rates can be considerably slower compared to conventional organic epoxy resins like diglycidyl ether of bisphenol A (DGEBA), a difference attributed to steric hindrance and miscibility issues between the cyclosiloxane monomer and the amine hardener. researchgate.net

Research on the curing of epoxy systems with 4,4′-diaminodiphenyl-methane (DDM) has been used to analyze the kinetics of these reactions. researchgate.net The reactivity of the amine hardener plays a crucial role; for example, diethyltoluenediamine (B1605086) (DETDA) has been observed to have a significantly slower cure rate compared to other amines due to greater steric hindrance. researchgate.net

Table 1: Factors Influencing Amine-Epoxy Curing in Cyclosiloxane Systems

| Factor | Influence on Curing Process | Research Findings |

|---|---|---|

| Amine Structure | Affects reactivity, steric hindrance, and final network properties. | Aromatic diamines exhibit autocatalytic behavior with cyclosiloxane epoxies. researchgate.net |

| Steric Hindrance | Can significantly slow down the rate of cure. | DETDA shows an order of magnitude slower cure rate compared to PDA due to higher steric hindrance. researchgate.net |

| Miscibility | Poor miscibility between monomer and hardener can reduce reaction rates. | Reduced miscibility contributes to slower cure kinetics in some cyclosiloxane-amine systems. researchgate.net |

| Temperature | Controls the rate of the ring-opening reaction. | Non-isothermal DSC studies show that peak reaction temperature is dependent on the heating rate. researchgate.net |

Dual-Cure and Hybrid Curing Mechanisms

The presence of both methacrylate and epoxy groups enables a dual-cure process, which combines two distinct polymerization mechanisms within a single system. mdpi.comresearchgate.net This approach allows for the formation of an interpenetrating polymer network (IPN), where two independent networks are formed and intertwined, leading to materials with properties that are often superior to those of the individual components. mdpi.com The dual-cure functionality is a key feature of methacryl trisepoxy cyclosiloxane, making it suitable for applications in hybrid cures and B-stageable adhesives. watsonnoke.comwatson-int.com

Sequential and Simultaneous Polymerization Strategies

Two primary strategies are employed for curing methacrylate-epoxy hybrid systems: sequential and simultaneous curing.

Sequential Curing: In this method, the two polymerization reactions are carried out one after the other. Typically, the methacrylate groups are first photopolymerized using UV light, forming a crosslinked polymethacrylate (B1205211) network. This initial network, often referred to as the "green part," is then subjected to a thermal treatment to cure the epoxy groups via an amine or anhydride (B1165640) reaction. bohrium.comacs.org Reversing the order, where the epoxy network is formed first, is also possible. The sequence of curing significantly impacts the final morphology and properties of the material. bohrium.comresearchgate.net For example, when dimethacrylate is cured first, its polymerization rate is reduced by dilution, but the subsequent epoxy cure can proceed to near completion. bohrium.com Conversely, if the epoxy is cured first, the subsequent photocure of the methacrylate can be limited by vitrification and the established network topology. bohrium.com

Simultaneous Curing: This strategy involves initiating both the free-radical polymerization of the methacrylate groups and the ring-opening polymerization of the epoxy groups at the same time. bohrium.com This can be achieved by using a combination of photoinitiators and thermal initiators or a dual-functional initiator system that responds to a single stimulus. Simultaneous curing can lead to the formation of highly interpenetrated networks. researchgate.net

Interplay Between Methacrylate and Epoxy Curing Kinetics

In dual-cure systems, the two polymerization reactions are not entirely independent; their kinetics influence each other, which in turn affects the development of the final network structure and material properties. nih.gov The relative rates of the methacrylate free-radical polymerization and the epoxy ring-opening reaction are critical in determining the degree of phase separation and network interpenetration. rsc.org

Research on hybrid photopolymerization shows that a chain transfer reaction between the epoxy groups and hydroxyl groups present in some methacrylate systems can play a significant role in the formation of the crosslinking network. nih.gov This interaction helps to create chemical linkages between the two otherwise separate networks, enhancing miscibility and improving mechanical properties. The kinetics of these hybrid systems can be monitored in situ using techniques like Fourier transform infrared (FTIR) spectroscopy to track the conversion of both methacrylate (C=C) and epoxy functional groups. nih.govrsc.org The miscibility of the monomers before curing can also predict the development of dual-phase morphology in the final polymer. rsc.org

Table 2: Comparison of Polymerization Strategies

| Curing Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sequential | Polymerization of methacrylate and epoxy groups occurs in separate, consecutive steps (e.g., UV cure then thermal cure). bohrium.com | Better control over the individual network structures. researchgate.net | Final properties are highly dependent on the cure order; can lead to incomplete conversion of the second network. bohrium.com |

| Simultaneous | Both polymerization reactions are initiated at the same time. bohrium.com | Can lead to higher levels of network interpenetration and more homogeneous materials. researchgate.net | Complex kinetic interplay; competition between reactions can affect final conversion. nih.gov |

Crosslinking Chemistry and Network Formation

The curing of this compound results in the formation of a complex, three-dimensional crosslinked polymer network. The final architecture of this network is a direct result of the chosen curing strategy and the interplay between the two distinct polymerization reactions.

Formation of Interpenetrating Polymer Networks (IPNs)

An Interpenetrating Polymer Network (IPN) is a polymer blend comprising two or more networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.netresearchgate.net In the case of this compound systems, the polymerization of the methacrylate groups forms one network, while the polymerization of the epoxy groups forms a second.

When these two polymerization events occur sequentially or simultaneously, an IPN is created. mdpi.comacs.org The properties of these IPNs depend heavily on the miscibility of the component polymers and the polymerization kinetics. bohrium.com The formation of IPNs from dissimilar polymers like a rigid epoxy and a flexible methacrylate can result in materials with a wide variation in properties. bohrium.com The degree of phase separation, which is controlled by the curing sequence and component ratio, dictates the final morphology, ranging from highly separated domains to more homogeneous, interpenetrated structures. bohrium.comresearchgate.net The use of monomers that combine both functionalities, such as this compound, can facilitate the formation of these intricate network structures. researchgate.net

Control of Crosslink Density and Network Topology

Control over the crosslink density and the network topology can be achieved through several means:

Monomer Functionality: Increasing the functionality of the monomers (e.g., using multifunctional acrylates as reactive diluents) increases the potential crosslink density. researchgate.net

Curing Conditions: The extent of conversion for each polymerization reaction directly impacts the crosslink density of its respective network. Factors like curing time, temperature, and light intensity can be manipulated to control conversion. nih.gov

Curing Sequence: As seen in sequential IPNs, the order of curing affects the mobility and vitrification of the second network, thereby influencing its final crosslink density. bohrium.com For instance, the photocure of dimethacrylate can be limited by the vitrification imposed by a pre-existing epoxy network. bohrium.com

By carefully manipulating these factors, it is possible to tailor the network topology to achieve a desired balance of properties, such as enhancing toughness by creating a more homogenized network with a controlled decrease in crosslink density. acs.org

Development of Hybrid Organic Inorganic Materials and Composites

Integration of Methacryl Trisepoxy Cyclosiloxane into Polymer Matrices

This compound's structure, featuring a methacrylate (B99206) group, allows it to be chemically integrated into polymer chains through polymerization. gelest.com Simultaneously, its cyclosiloxane core and epoxy groups provide an inorganic, thermally stable, and reactive component. This dual nature makes it an ideal monomer for creating highly cross-linked, hybrid polymer matrices.

Monolithic Columns for Chromatographic Applications

Monolithic columns, characterized by their continuous, porous structure, offer significant advantages in chromatography, including rapid mass transfer and low back-pressure, which is particularly beneficial for separating large biomolecules. sartorius.comjiangnan.edu.cn These columns are often fabricated from polymethacrylate-based materials through in-situ polymerization. sartorius.comsartorius.com The incorporation of monomers with specific functional groups is crucial for controlling the separation process.

The use of methacrylate-based monomers is common in the fabrication of these columns. mdpi.com A compound like this compound can be copolymerized into the monolith structure. gelest.comjiangnan.edu.cn The methacrylate portion of the molecule would participate in the radical polymerization process to form the highly cross-linked porous polymer, while the cyclosiloxane and reactive epoxy groups would functionalize the surface of the monolith's pores, influencing its chromatographic properties. mdpi.comnih.gov

Table 1: Comparison of Monolithic Column Chemistries and Applications

| Column Chemistry | Key Feature | Typical Application |

|---|---|---|

| Ion-Exchange (e.g., QA, SO3, DEAE) | Charged surfaces | Purification of viruses (AAVs), pDNA, mRNA. sartorius.com |

| Hydrophobic Interaction (HIC) | Hydrophobic surfaces | Purification of nucleic acids and large biomolecules like AAVs. sartorius.com |

| Affinity (e.g., Oligo dT) | Specific molecular recognition | Single-step capture of polyadenylated mRNA. sartorius.com |

Functional Monomer Incorporation in Monolithic Column Fabrication

The selectivity and efficiency of monolithic columns are determined by the functional monomers used during their synthesis. nih.gov Researchers incorporate various monomers to introduce specific interactions, such as hydrophilic, ion-exchange, or affinity properties. mdpi.comnih.gov For example, 3-sulfopropyl methacrylate (SPMA) can be used to create a mixed-mode stationary phase with both hydrophilic and strong cation-exchange characteristics. nih.gov Similarly, deep eutectic solvents (DESs) have been used as functional monomers to create novel monolithic columns. nih.gov

This compound acts as a multifunctional monomer. Its methacrylate group anchors it into the polymer backbone, while its epoxy groups provide reactive sites for further post-modification, allowing for the attachment of various ligands to fine-tune selectivity. mdpi.com The inherent properties of the cyclosiloxane component can also modify the surface polarity and interaction profile of the stationary phase.

Nanocomposite Development Utilizing Siloxane Components

Cyclosiloxane-based polymers are utilized as matrices in the development of high-performance nanocomposites. ntu.edu.sg The incorporation of nanofillers into a siloxane polymer matrix can significantly enhance properties such as thermal conductivity and mechanical toughness. ntu.edu.sgmdpi.com The effectiveness of these enhancements is highly dependent on the quality of the interface between the filler and the polymer matrix.

Role of Silanized Fillers in Interfacial Adhesion

A significant challenge in developing polymer composites is the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers. ubbcluj.ro Silane (B1218182) coupling agents are employed to bridge this gap. mdpi.comresearchgate.net These bifunctional molecules, with the general formula R-Si-X₃, can form stable covalent bonds with both the filler surface and the polymer matrix. nih.govresearchgate.net The hydrolyzable 'X' groups (e.g., methoxy (B1213986), ethoxy) react with hydroxyl groups on the filler surface, while the organofunctional 'R' group (e.g., amino, epoxy) interacts or reacts with the polymer matrix. mdpi.comresearchgate.net This chemical linkage dramatically improves interfacial adhesion, which is crucial for transferring stress from the matrix to the filler, thereby enhancing the mechanical strength of the composite. researchgate.netarcorepoxy.com

Table 2: Effect of Silane Treatment on Composite Properties

| Filler | Polymer Matrix | Silane Type | Observed Improvement |

|---|---|---|---|

| Silica (B1680970) | Natural Rubber (NR) | Bifunctional silane | Increased interfacial interaction via chemical bonding. mdpi.com |

| Glass Fibers | Epoxy Resin | Various silanes | Enhanced bond strength and prevention of de-bonding. arcorepoxy.com |

| Silicon | Epoxy Polymer | Surface-modified silane | Enhanced interfacial strength, mechanical, and thermal properties. researchgate.net |

Modification of Nanoparticles with Silanes for Enhanced Dispersion

Achieving a uniform dispersion of nanoparticles within a polymer matrix is essential to fully realize the potential benefits of nanocomposites. mdpi.com Nanoparticles tend to agglomerate due to strong interparticle forces, which can be detrimental to the material's properties. researchgate.net Surface modification of nanoparticles with silane coupling agents is a widely used technique to overcome this issue. mdpi.comnih.gov The silane treatment hydrophobizes the particle surface, reducing its surface energy and making it more compatible with the polymer matrix. acs.org This improved compatibility prevents re-agglomeration and leads to a much better and more stable dispersion of the nanoparticles throughout the composite. nih.govresearchgate.net

Studies have shown that modifying silica nanoparticles with silanes can significantly reduce the viscosity of the nanoparticle suspension in organic solvents, indicating improved dispersion. nih.gov The choice of silane and the modification process can be tailored to achieve optimal dispersion for a specific polymer system, leading to enhanced mechanical, thermal, and electrical properties. researchgate.netmdpi.com

Design of Advanced Polymer Hybrid Materials

The design of advanced polymer hybrids focuses on creating materials with a unique combination of properties not achievable by any single component. This compound represents a class of molecules that are instrumental in this field. By containing an inorganic cyclosiloxane ring, polymerizable methacrylate groups, and reactive epoxy functionalities within a single molecule, it enables the formation of highly cross-linked, organic-inorganic hybrid networks. gelest.comnih.gov

The cyclosiloxane core provides a foundation of thermal stability and durability, characteristic of silicones. mdpi.com The methacrylate group allows the molecule to be covalently integrated into a wide range of polymer systems via radical-induced polymerization. gelest.com Furthermore, the epoxy groups serve as reactive sites for various chemical transformations, allowing for the creation of additional cross-links or the introduction of other functionalities. This molecular architecture is key to developing materials for demanding applications, including specialized coatings, high-performance composites, and functional materials for electronics and catalysis. mdpi.comnih.gov

Thermosetting Hybrid Materials

Thermosetting polymers are a critical class of materials known for their high mechanical strength, thermal stability, and chemical resistance. However, they can also be brittle. The incorporation of siloxane structures, particularly those functionalized with reactive groups like epoxides, is a well-established strategy to enhance the toughness and flexibility of thermosetting resins without significantly compromising their other desirable properties. researchgate.net The unique structure of this compound, featuring a cyclosiloxane core, epoxy groups, and a methacrylate group, makes it an exemplary candidate for creating advanced thermosetting hybrid materials.

Research into silsesquioxane epoxy resins and other epoxy-functionalized polysiloxanes has demonstrated their effectiveness in improving the thermomechanical properties of thermosetting polymers. mdpi.comresearchgate.netnih.gov For instance, the addition of double-decker silsesquioxane (DDSQ) epoxy and polyhedral oligomeric silsesquioxane (POSS) epoxy to a polysiloxane-imide-containing benzoxazine (B1645224) (PSiBZ) matrix has been shown to significantly lower the coefficient of thermal expansion and increase the storage modulus of the resulting nanocomposites. nih.gov These findings underscore the potential of this compound to similarly enhance the performance of thermosetting materials, offering a pathway to tougher, more durable, and thermally stable composites for demanding applications in aerospace, electronics, and automotive industries.

| Property Enhancement | Mechanism |

| Increased Toughness | Introduction of flexible siloxane backbone |

| Improved Thermal Stability | Incorporation of stable inorganic siloxane |

| Tunable Network Structure | Dual reactivity of epoxy and methacrylate groups |

Polymer Optical Fibers and Permeable Membranes

The unique combination of a flexible siloxane backbone and polymerizable organic groups in this compound also positions it as a promising material for applications in photonics and separation technologies.

In the realm of polymer optical fibers (POFs) , materials based on poly(methyl methacrylate) (PMMA) are widely used due to their excellent transparency and processability. mdpi.commdpi.com However, the performance of standard PMMA-based POFs can be limited by factors such as temperature stability. The copolymerization of methacrylates with other monomers is a key strategy to overcome these limitations. mdpi.com The methacrylate group of this compound allows it to be readily copolymerized with standard optical monomers like methyl methacrylate. The incorporation of the cyclosiloxane unit into the polymer backbone can enhance the thermal stability of the resulting material. Furthermore, the ability to form a cross-linked network through its epoxy groups could lead to POFs with improved mechanical robustness and dimensional stability over a wider range of operating temperatures.

While direct research on the use of this compound in permeable membranes is not widely published, its chemical structure suggests potential advantages. The creation of hybrid organic-inorganic membranes is an active area of research, aiming to combine the processability of polymers with the selectivity and stability of inorganic materials. The sol-gel process, which can be initiated with the siloxane part of the molecule, allows for the formation of a porous inorganic network. The organic methacrylate and epoxy groups can then be polymerized to form an interpenetrating network, creating a dense and selective layer. The presence of the siloxane component could also enhance the permeability of certain gases or liquids. The ability to tailor the pore structure and surface chemistry of the membrane by controlling the polymerization of the different functional groups makes this compound a compelling candidate for the development of next-generation permeable membranes for gas separation, water purification, and other advanced filtration applications.

Tailoring Material Architecture via Sol-Gel Hybridization

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). Hybrid organic-inorganic materials are often synthesized via this route, allowing for the creation of materials with precisely controlled architectures at the nanoscale. nih.gov

This compound is exceptionally well-suited for sol-gel hybridization. The siloxane core can undergo hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process, to form a stable, three-dimensional silica-based network. Simultaneously, the organic methacrylate and epoxy functionalities can be polymerized using thermal or photochemical initiation. This dual-curing capability allows for the creation of a highly cross-linked, monolithic structure where organic and inorganic phases are intimately linked at the molecular level. This approach enables the precise tailoring of material properties such as porosity, surface functionality, and mechanical strength.

In-situ Growth of Metal-Organic Frameworks (MOFs) within Hybrid Monoliths

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with exceptionally high porosity and surface area, making them attractive for applications in gas storage, catalysis, and separation. mdpi.com A significant challenge in the practical application of MOFs is their integration into larger, mechanically stable structures without compromising their porous nature. One promising approach is the in-situ growth of MOFs within a pre-formed porous monolith. nih.gov

Hybrid organic-inorganic monoliths created from precursors like this compound can serve as ideal hosts for the in-situ growth of MOFs. The monolith provides a continuous, macroporous scaffold that supports the MOF crystals and facilitates mass transport. The functional groups on the surface of the monolith's pores can act as nucleation sites for MOF growth. For example, a monolith synthesized from this compound could be designed to have residual epoxy or hydroxyl groups (from the opening of epoxy rings) on its pore surfaces. These groups can coordinate with the metal ions that are precursors to the MOF, anchoring the MOF crystals to the monolith support.

Advanced Characterization Techniques for Derived Materials

Spectroscopic Analysis of Polymerization and Network Formation

Spectroscopic methods are indispensable for monitoring the chemical transformations that occur during the polymerization of methacryl trisepoxy cyclosiloxane and for elucidating the structure of the resulting polymer network.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to monitor the progress of polymerization reactions in real-time. youtube.com By tracking the changes in the intensity of specific absorption bands corresponding to the functional groups of the reactants and products, the kinetics of the reaction can be determined. youtube.com In-line Attenuated Total Reflectance (ATR)-FTIR spectroscopy, in particular, has proven to be a valuable tool for real-time monitoring of polysiloxane synthesis. mdpi.com

During the polymerization of epoxy siloxane systems, FTIR is used to follow the consumption of the epoxy groups and the formation of new bonds. The disappearance of the characteristic absorption band of the oxirane ring and the appearance of bands associated with hydroxyl groups and ether linkages signify the progression of the curing reaction. researchgate.net For instance, the successful cross-linking of epoxy and polysiloxane can be confirmed by the appearance of a C-O-C stretching band. researchgate.net The combination of ATR-FTIR with chemometric methods like principal component analysis (PCA) allows for the analysis of complex spectral data, enabling the differentiation between normal and abnormal reaction batches based on their spectral trajectories. mdpi.comnih.gov This approach is particularly useful for complex reaction mixtures where individual absorbance signals may overlap. nih.gov

Key FTIR Bands for Monitoring Epoxy Siloxane Polymerization:

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| Si-O-Si | 1000-1160 | Indicates the formation and structure of the siloxane network. researchgate.netmdpi.comacs.org |

| -Si-OH | 955 | Represents silanol (B1196071) groups, which are intermediates in condensation reactions. mdpi.com |

| Epoxy Ring | ~910 | Disappearance of this band indicates the opening of the epoxy ring. |

| C-O-C (ether) | ~1101 | Formation of this band signifies the cross-linking between epoxy and other components. researchgate.net |

| C-H (aliphatic) | 2850-2968 | Can be used to monitor changes in the organic part of the molecule. researchgate.net |

This table is populated with representative data from the text and may not be exhaustive.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of siloxanes and the resulting polymers. elsevierpure.com While ¹H NMR provides information about the organic components of the molecule, ²⁹Si NMR is uniquely suited for probing the silicon-oxygen backbone of polysiloxanes. researchgate.netresearchgate.net

²⁹Si NMR spectroscopy can distinguish between different silicon environments within the polymer network, such as those in the core of a cyclosiloxane ring and those at the branching points of the network. researchgate.net This allows for the characterization of the degree of condensation and the connectivity of the siloxane units. The chemical shifts in ²⁹Si NMR spectra are sensitive to the number of siloxane bridges attached to a silicon atom, providing quantitative data on the network structure. For example, distinct signals can be assigned to silicon atoms in different structural motifs within the polymer.

In conjunction with FTIR, NMR provides a comprehensive picture of the molecular structure of the synthesized materials. dtic.mil For instance, ¹H-NMR can be used to confirm the structure of synthesized epoxy monomers. researchgate.net

Morphological and Microstructural Characterization

The performance of materials derived from this compound is heavily influenced by their morphology and microstructure. Electron microscopy techniques are essential for visualizing the material's surface and internal structure at high resolution.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and fracture surfaces of materials derived from this compound. researchgate.netresearchgate.net SEM analysis can reveal information about the dispersion of fillers or modifiers within the polymer matrix, the presence of phase separation, and the nature of the fracture, which can be correlated with the material's mechanical properties. researchgate.netresearchgate.net

For example, in composites, SEM images can show the distribution of nanoparticles and whether they are well-dispersed or agglomerated. mdpi.com The morphology of the fracture surface, whether smooth or rough, can indicate the ductility or brittleness of the material. mdpi.com In the development of polymer blends, SEM can confirm the homogeneity of the mixture. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure of materials. acs.org TEM is particularly useful for visualizing the morphology of nanoparticles and their interface with the polymer matrix at the nanoscale. researchgate.net It can provide evidence for the formation of core-shell structures or the uniform dispersion of nanoscale domains within the polymer. acs.orgresearchgate.net High-resolution TEM can even reveal the arrangement of polymer chains and the structure of the siloxane network at a sub-nanometer scale. acs.org

Elemental mapping, typically performed using Energy Dispersive X-ray Spectroscopy (EDX or EDS) in conjunction with SEM or TEM, provides information about the spatial distribution of different elements within a material. researchgate.netijitee.orgnih.gov This technique is crucial for assessing the compositional uniformity of composites and blends derived from this compound. nih.govspandidos-publications.com

By mapping the distribution of silicon, carbon, oxygen, and other elements, researchers can verify the homogeneous dispersion of siloxane components within the organic polymer matrix. ijitee.orgresearchgate.net In composite materials, elemental mapping can confirm that fillers are evenly distributed and not segregated in specific regions. mdpi.com The presence and uniform distribution of key elements like silicon, nitrogen, zinc, and phosphorus can confirm the successful modification and functionalization of the material. nih.gov

Example of Elemental Analysis Data from EDX:

| Element | Weight % (Pristine Epoxy) | Weight % (Hybrid Composite) |

| Carbon (C) | High | High |

| Oxygen (O) | Present | Increased |

| Silicon (Si) | Trace | Present |

| Chlorine (Cl) | Trace | Present |

This table presents a generalized representation based on findings that show changes in elemental composition upon modification of an epoxy resin. ijitee.org The exact percentages can vary significantly based on the specific formulation.

Thermal Analysis of Cured Materials

Thermal analysis techniques are fundamental in determining the operational temperature limits and degradation behavior of polymeric materials derived from this compound.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal properties of polymers. For materials derived from this compound, DSC is instrumental in investigating both the curing process and the properties of the final cured product.

Curing Kinetics: The curing of thermosetting resins, such as those involving the epoxy and methacrylate (B99206) groups of this compound, is an exothermic process. By monitoring the heat flow from the sample as a function of temperature or time, DSC can provide detailed insights into the curing kinetics. researchgate.net Non-isothermal DSC runs, where the sample is heated at a constant rate, reveal one or more exothermic peaks corresponding to the curing reactions. The total heat of reaction (ΔH) is determined by integrating the area under this peak. researchgate.net

To understand the reaction kinetics, isoconversional model-free methods, such as the Kissinger and Ozawa-Flynn-Wall methods, are often employed. researchgate.net These models analyze the shift in the peak temperature of the exotherm at different heating rates (β) to calculate key kinetic parameters. researchgate.net The activation energy (Ea), for instance, which represents the energy barrier for the curing reaction, can be determined from the slope of plots like ln(β/Tₚ²) versus 1/Tₚ (Kissinger method), where Tₚ is the peak temperature. researchgate.net This data is vital for optimizing industrial curing cycles, predicting material behavior during processing, and ensuring complete cross-linking. researchgate.net

Below is a representative data table illustrating the kind of kinetic parameters that can be obtained from a non-isothermal DSC analysis of a hypothetical cyclosiloxane-based epoxy resin system.

| Heating Rate (β) (°C/min) | Peak Exotherm Temp (Tₚ) (°C) | Onset Temp (°C) | Enthalpy (ΔH) (J/g) |

| 5 | 165.2 | 140.5 | 310.4 |

| 10 | 175.8 | 151.1 | 312.1 |

| 15 | 183.5 | 158.3 | 309.8 |

| 20 | 189.7 | 165.0 | 311.5 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability of cured materials derived from this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).

The resulting TGA curve provides critical data points, including the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate. The T_onset indicates the temperature at which the material begins to lose mass and thus its structural integrity. Polymers based on siloxane chemistry often exhibit high thermal stability due to the strength of the silicon-oxygen bond. The incorporation of a cyclosiloxane core into an epoxy-acrylate network is expected to yield materials with high decomposition temperatures.

Furthermore, the TGA curve can reveal the degradation pathway. A single-step degradation suggests a simultaneous breakdown of the polymer network, whereas a multi-step degradation profile indicates that different components of the polymer (e.g., organic side chains, siloxane backbone) decompose at different temperatures. The char yield, which is the percentage of material remaining at the end of the analysis at high temperatures (e.g., 800 °C), is also an important parameter, particularly for applications requiring flame retardancy. A higher char yield often correlates with better fire resistance.

The following table presents typical TGA data for a cured siloxane-epoxy composite, highlighting key thermal stability metrics.

| Material System | T₅% (°C) (Temp. at 5% Weight Loss) | T₁₀% (°C) (Temp. at 10% Weight Loss) | T_max (°C) (Temp. of Max. Decomposition Rate) | Char Yield at 800°C (%) |

| Cured Cyclosiloxane-Epoxy | 345 | 370 | 415 | 45 |

| Conventional Cured Epoxy | 310 | 335 | 380 | 20 |

Surface and Porosity Characterization

For applications in areas like catalysis, separation, or as adsorbents, the surface area and porous nature of materials derived from this compound are of paramount importance.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material. It relies on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures (77 K). By analyzing the amount of gas adsorbed at different relative pressures, the BET theory is used to calculate the number of gas molecules required to form a monolayer on the surface.

For porous materials synthesized using this compound, a high specific surface area is often a desired trait. The unique molecular structure of the compound can be leveraged to create materials with significant internal porosity, leading to large surface areas. This property is crucial for applications where interaction with gases or liquids is required, as a larger surface area provides more sites for adsorption or catalytic activity.

Low-Temperature Nitrogen Adsorption/Desorption for Pore Structure

Beyond just surface area, the full nitrogen adsorption/desorption isotherm at 77 K provides comprehensive information about the pore structure of the material. The shape of the isotherm, classified by IUPAC, can distinguish between microporous (pore width < 2 nm), mesoporous (2-50 nm), and macroporous (> 50 nm) materials.

The adsorption branch of the isotherm is used for BET surface area calculation, while the desorption branch is particularly useful for analyzing pore size distribution in mesoporous materials. The presence of hysteresis—where the desorption curve does not follow the adsorption curve—is characteristic of mesopores, and the shape of the hysteresis loop can give qualitative information about the pore geometry (e.g., cylindrical, slit-shaped). Models such as the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption data to quantify the pore size distribution and total pore volume.

The table below summarizes typical surface and porosity data that could be obtained for a porous polymer derived from a cyclosiloxane precursor.

| Material ID | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Porous Cyclosiloxane Polymer | 450 | 0.65 | 5.8 |

| Non-porous Analogue | < 10 | 0.02 | - |

X-ray Diffraction (XRD) for Crystallinity and MOF Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of materials. It is particularly valuable for distinguishing between crystalline and amorphous states and for determining the structure of highly ordered materials.

Crystallinity: Cured thermoset polymers are often amorphous. An XRD pattern of a fully amorphous material shows a broad, diffuse hump, indicating a lack of long-range atomic order. youtube.com However, materials derived from this compound may exhibit semi-crystalline characteristics, depending on the curing conditions and the presence of other components. intertek.com If crystalline domains exist, the XRD pattern will display sharp peaks superimposed on the amorphous halo. The positions of these peaks (given by the scattering angle, 2θ) are defined by the crystal lattice spacing according to Bragg's Law, while the width of the peaks can be related to the size of the crystallites. intertek.comnih.gov By analyzing the relative areas of the crystalline peaks and the amorphous hump, the degree of crystallinity can be quantified, which is a property that significantly influences the mechanical and thermal characteristics of the polymer. intertek.com

MOF Structure: Metal-Organic Frameworks (MOFs) are highly crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov While not a conventional application, a functional molecule like this compound could theoretically be modified to act as a complex, hybrid organic-inorganic linker in the synthesis of novel MOFs. In this context, XRD is the primary tool for structural confirmation. nih.gov The successful synthesis of a targeted MOF structure is verified by comparing the experimental powder XRD (PXRD) pattern with a simulated pattern derived from single-crystal data or from known structures. researchgate.net The sharp, well-defined peaks in the XRD pattern are a fingerprint of the MOF's unique crystal structure, and their positions and intensities confirm the phase purity and long-range order of the synthesized material. researchgate.netnih.gov

Structure Property Relationships in Materials Derived from Methacryl Trisepoxy Cyclosiloxane

Correlating Monomer Structure with Polymerization Behavior

The polymerization of methacryl trisepoxy cyclosiloxane is a complex process influenced by the inherent reactivity of its functional groups and the geometry of the cyclosiloxane ring.

The curing efficiency of hybrid resins containing this compound is highly dependent on the relative ratios of the methacrylate (B99206) and epoxy functionalities. The dual nature of this monomer allows for two distinct polymerization pathways: free-radical polymerization of the methacrylate groups and cationic or anionic ring-opening polymerization of the epoxy groups. The interplay between these two mechanisms dictates the final network structure and properties.

Research has shown that the competition between these polymerization reactions can lead to the formation of interpenetrating polymer networks (IPNs). The curing kinetics and the degree of conversion of each functional group are critical parameters. For instance, in a system containing both methacrylate and epoxy groups, the initiation of one type of polymerization can influence the other. The heat generated during the exothermic free-radical polymerization of methacrylate can accelerate the thermally activated ring-opening of the epoxy groups. Conversely, the vitrification of the matrix due to methacrylate polymerization can hinder the mobility required for the epoxy curing to proceed to completion.

The stoichiometric balance between the epoxy groups and the curing agent, as well as the concentration of the photoinitiator for the methacrylate polymerization, are key factors in controlling the curing process and achieving a highly crosslinked network with optimal properties.

The size and substitution pattern of the cyclosiloxane ring play a significant role in the ring-opening polymerization (ROP) behavior and the resulting network architecture. The strain of the cyclosiloxane ring is a primary driver for ROP. For instance, hexamethylcyclotrisiloxane (B157284) (D3) is more reactive in ROP than octamethylcyclotetrasiloxane (B44751) (D4) due to its higher ring strain. gelest.comresearchgate.net This difference in reactivity affects the polymerization kinetics and the microstructure of the resulting polysiloxane chains.

The nature of the substituent groups on the silicon atoms of the cyclosiloxane ring also has a profound effect on polymerization. mdpi.com During the bulk polymerization of [SiR(CH3)O]n cyclosiloxanes, the equilibrium concentration of the polymer decreases as the size of the substituent 'R' increases. mdpi.com This is attributed to steric hindrance, which can affect the accessibility of the active center to the siloxane bonds.

In the context of this compound, the presence of the bulky epoxy and methacrylate functionalities on the cyclosiloxane ring will influence its reactivity in ROP. The formation of a crosslinked network occurs through the reaction of these functional groups, leading to a complex three-dimensional structure where the cyclosiloxane moieties act as inorganic nodes. google.com The distribution and accessibility of these functional groups on the ring will impact the crosslinking density and the homogeneity of the final network.

Engineering Interphase Composition for Enhanced Material Performance

Silane (B1218182) coupling agents, such as those containing methacrylate or epoxy functionalities, are crucial for improving the interfacial bonding between inorganic fillers (like silica (B1680970) or glass fibers) and the polymer matrix derived from this compound. researchgate.net These agents possess a dual functionality: an inorganic-reactive group (e.g., alkoxysilane) that bonds to the filler surface and an organic-reactive group that co-reacts with the polymer matrix. researchgate.netmdpi.com

The silane molecules form a chemical bridge at the interface, enhancing the adhesion between the two phases. researchgate.netmdpi.com This improved adhesion is critical for the mechanical integrity of the composite, as it allows for effective load transfer from the matrix to the reinforcement. A systematic review of in vitro studies on resin composite repair highlighted that the application of a silane prior to an adhesive significantly improves bond strength. nih.gov Specifically, the use of non-hydrolyzed silanes showed a notable increase in repair bond strength. nih.gov

The choice of silane is critical. A silane with a methacrylate group, for example, can participate in the free-radical polymerization of the methacryl groups of the cyclosiloxane monomer. Similarly, an epoxy-functional silane can co-react with the epoxy groups of the monomer during ring-opening polymerization. This co-reaction creates strong covalent bonds across the interface, leading to a more robust composite material.

The effectiveness of the silane treatment depends on the optimization of the silanization process parameters. Factors such as silane concentration, solvent system, reaction time, and temperature all play a role in the formation of a uniform and effective silane layer on the filler surface. researchgate.netacs.orgnih.gov

Studies have shown that both silane concentration and dipping time are significant factors influencing the mechanical properties of composites. tandfonline.com For instance, one study found that a silane concentration of 10 wt% and a dipping time of 20 minutes were optimal for achieving the best flexural strength in a nanographene hybrid composite. tandfonline.com Another study on the silanization of hydroxyapatite (B223615) for bone cement formulations concluded that a methanol-water system with 3 wt.% of 3-(trimethoxysilyl) propyl methacrylate (MPS) yielded the best results for improving mechanical performance. researchgate.net

The morphology of the silane layer is also critical. The goal is to create a thin, uniform film that provides maximum surface coverage of functional groups. acs.org Different reaction conditions can lead to various morphologies, from smooth thin films to rougher, thicker films, which in turn affect the interfacial adhesion and the final mechanical properties of the composite. acs.org

Table 1: Effect of Silane Treatment on Mechanical Properties of Composites

| Filler/Matrix System | Silane Treatment Parameter | Effect on Mechanical Property |

| Graphene/Chitosan | Silane functionalization | 11.4% increase in tensile strength and 16.6% increase in elastic modulus compared to unmodified graphene composite. mdpi.com |

| Hydroxyapatite/PMMA | 3 wt.% MPS in methanol-water | Improved mechanical performance of bone cements. researchgate.net |

| Fiber/Polymer | Silane dipping time | Identified as the most critical factor affecting flexural strength and hardness. tandfonline.com |

| Silica/Various | APTES concentration and reaction temperature | Influences film thickness and surface roughness, which impacts adhesion. acs.org |

Modulating Network Architecture for Tailored Properties

The three-dimensional network architecture of polymers derived from this compound can be precisely controlled to achieve a wide range of desired properties. This modulation is achieved by influencing the polymerization process and the incorporation of various structural elements.

The crosslinking of different cyclosiloxane moieties can be achieved through various reactions. For instance, the hydrosilation reaction between Si-H groups and vinyl or allyl groups can form Si-R-Si linkages, where R is an alkyl chain. google.com Alternatively, the condensation of Si-OH groups, formed by the oxidation of Si-H groups, can create Si-O-Si linkages between the cyclosiloxane rings, resulting in a poly(cyclosiloxane) network. google.com

Furthermore, the statistical copolymerization of different cyclosiloxanes is a convenient method for creating random copolymers with tailored properties. gelest.com By equilibrating a mixture of different cyclic siloxanes, a polymer with a specific composition and, consequently, a unique set of properties can be obtained. The molecular weight can also be controlled by using chain blockers, such as disiloxanes, which introduce specific end groups. gelest.com

Effects of Crosslinking Density on Mechanical Responses